Glicentin (62-69)

Description

BenchChem offers high-quality Glicentin (62-69) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glicentin (62-69) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

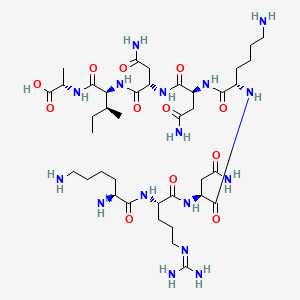

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72N16O12/c1-4-19(2)30(37(65)49-20(3)38(66)67)55-36(64)26(18-29(45)58)54-35(63)25(17-28(44)57)53-32(60)22(11-6-8-14-41)51-34(62)24(16-27(43)56)52-33(61)23(12-9-15-48-39(46)47)50-31(59)21(42)10-5-7-13-40/h19-26,30H,4-18,40-42H2,1-3H3,(H2,43,56)(H2,44,57)(H2,45,58)(H,49,65)(H,50,59)(H,51,62)(H,52,61)(H,53,60)(H,54,63)(H,55,64)(H,66,67)(H4,46,47,48)/t19-,20-,21-,22-,23-,24-,25-,26-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTKKZYZRXIJAU-IHEWHSJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72N16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230905 | |

| Record name | Glicentin (62-69) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

957.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81117-26-2 | |

| Record name | Glicentin (62-69) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081117262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glicentin (62-69) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The C-Terminal Glicentin Fragment: Physiological Mechanisms, Biogenesis, and Therapeutic Frontiers

Executive Summary

The proglucagon-derived peptides (PGDPs) represent a cornerstone of modern metabolic therapeutics. While Glucagon-Like Peptide-1 (GLP-1) has dominated the landscape, the C-terminal fragment of Glicentin —specifically the sequence encompassing Oxyntomodulin (OXM) and the distinct Intervening Peptide-1 (IP-1) —is emerging as a critical modulator of gut trophicity, glucose homeostasis, and gastric motility.

This technical guide dissects the physiological function of the C-terminal domains of Glicentin. Unlike generic overviews, this document distinguishes between the bioactive Oxyntomodulin (Proglucagon 33-69) and the strict C-terminal octapeptide IP-1 (Proglucagon 62-69) , providing a granular analysis for researchers and drug developers.

Molecular Architecture and Biogenesis

To understand the C-terminal function, one must first map the proteolytic landscape of the L-cell. Glicentin is a 69-amino acid peptide (Proglucagon 1-69).[1][2][3][4] Its bioactivity is largely dictated by its C-terminal domain, which contains the sequence for Glucagon extended by an 8-amino acid tail (IP-1).

The Proteolytic Cascade

In intestinal L-cells, Prohormone Convertase 1/3 (PC1/3) processes Proglucagon differently than PC2 in pancreatic alpha-cells.[5]

-

Oxyntomodulin (33-69): Generated by further cleavage or direct processing; it represents the functional C-terminus of Glicentin.[3][6]

-

IP-1 (62-69): The C-terminal octapeptide extension (KRNRNNIA) that differentiates Glicentin/OXM from pancreatic Glucagon.

Visualization: Proglucagon Processing Pathways

The following diagram illustrates the differential cleavage yielding the C-terminal fragments.

Caption: Differential processing of Proglucagon. The C-terminal bioactivity of Glicentin is housed within the Oxyntomodulin and IP-1 sequences.

The Functional C-Terminus: Oxyntomodulin vs. IP-1[7]

Scientific literature often conflates "Glicentin" with its active fragments. For drug development, it is vital to distinguish the two distinct C-terminal entities:

A. Oxyntomodulin (Residues 33-69)

This is the primary "C-terminal fragment" discussed in therapeutic contexts. It acts as a dual agonist .[6][7]

-

Structure: Glucagon sequence (33-61) + IP-1 extension (62-69).

-

Mechanism: The IP-1 extension alters the conformation, reducing affinity for the Glucagon Receptor (GCGR) compared to native glucagon, while enabling significant binding to the GLP-1 Receptor (GLP-1R).

B. Intervening Peptide-1 (IP-1) (Residues 62-69)

This octapeptide (Lys-Arg-Asn-Arg-Asn-Asn-Ile-Ala) is the strict C-terminal tail.

-

Physiological Role: Unlike the inert byproducts often assumed in proteolysis, the isolated C-terminal octapeptide has shown specific inhibitory effects on pancreatic secretion.

-

Key Data: In canine models, infusion of the synthetic C-terminal octapeptide (62-69) significantly decreased plasma insulin and glucagon levels, suggesting a negative feedback loop in the entero-insular axis [1].

Receptor Pharmacology & Signaling[10]

The C-terminal Glicentin fragment (as Oxyntomodulin) functions through "biased agonism" and dual-receptor engagement.

Receptor Potency Profile

| Receptor | Ligand | Affinity ( | Biological Effect |

| GLP-1R | GLP-1 (Native) | ~0.1 - 1 nM | Strong Incretin Effect, Satiety |

| GLP-1R | C-Term Glicentin (OXM) | ~10 - 50 nM | Moderate Agonism (Satiety, Motility) |

| GCGR | Glucagon | ~1 nM | Glycogenolysis, Gluconeogenesis |

| GCGR | C-Term Glicentin (OXM) | ~50 - 100 nM | Weak Agonism (Energy Expenditure) |

Signaling Cascade

The C-terminal fragment activates adenylate cyclase via

Caption: Dual receptor signaling of the C-terminal Glicentin fragment (OXM). Note the biased affinity toward GLP-1R over GCGR.

Physiological Functions

Intestinal Trophicity (Gut Growth)

Glicentin is a potent intestinotrophic factor.[2] The C-terminal region is essential for this activity.

-

Mechanism: It stimulates ornithine decarboxylase activity and DNA synthesis in enterocytes.

-

Clinical Relevance: In Short Bowel Syndrome (SBS), upregulation of Glicentin (and its C-terminal fragments) correlates with intestinal adaptation and mucosal hyperplasia [2].

Regulation of Gastric Acid and Motility

The "enterogastrone" effect of Glicentin is mediated largely by its C-terminal domain interacting with parietal cells.

-

Action: Inhibition of pentagastrin-stimulated gastric acid secretion.

-

Pathway: Likely mediated via GLP-1R on vagal afferents or direct action on parietal cells, reducing gastric emptying speed to optimize nutrient absorption [3].

Metabolic Modulation (The "Dual Agonist" Effect)

The C-terminal fragment (OXM) is unique because it uncouples the hyperglycemic effects of glucagon from its catabolic effects.

-

Weight Loss: Activation of GCGR increases energy expenditure (thermogenesis), while GLP-1R activation reduces food intake.

-

Glucose Control: Unlike pure Glucagon, the C-terminal fragment potentiates insulin secretion (incretin effect) without causing severe hyperglycemia, due to the overriding GLP-1R activity [4].

Experimental Protocols: Validating the C-Terminus

Distinguishing Glicentin/OXM from Glucagon is a common failure point in experimental design due to sequence homology (residues 33-61 are identical).

Protocol: Specific Immunodetection of C-Terminal Glicentin

To specifically measure the C-terminal fragment (OXM/Glicentin) without measuring Pancreatic Glucagon, you must target the IP-1 tail (residues 62-69) .

Step-by-Step Methodology:

-

Antibody Selection: Select a monoclonal antibody raised specifically against the C-terminal octapeptide (KRNRNNIA). Note: Antibodies against the mid-region (1-61) will cross-react with pancreatic glucagon.

-

Sample Preparation: Collect blood in tubes containing DPP-4 inhibitors (to prevent N-terminal cleavage) and Aprotinin.

-

Sandwich ELISA Design:

-

Capture Antibody: Anti-Glicentin (N-term) or Anti-Oxyntomodulin (N-term).

-

Detection Antibody: Anti-IP-1 (C-term 62-69).

-

Validation: This configuration ensures only full-length Glicentin or Oxyntomodulin is detected. Pancreatic glucagon (lacking IP-1) will not bind the detection antibody.

-

-

Mass Spectrometry Confirmation:

-

Use LC-MS/MS. Look for the specific m/z corresponding to the C-terminal extension.

-

Marker Fragment: The tryptic fragment containing the IP-1 tail is the definitive signature.

-

Therapeutic Implications

The C-terminal glicentin fragment is the template for next-generation anti-obesity drugs.

-

Cotadutide and related dual agonists: These synthetic peptides mimic the C-terminal glicentin fragment's biology—balancing GLP-1R driven satiety with GCGR driven energy expenditure.

-

Barrier Function: Emerging data suggests the C-terminal fragment may reduce bacterial translocation, offering a therapeutic angle for "Leaky Gut" in metabolic syndrome [2].

References

-

Ohneda, A., et al. (1986). "Effect of glicentin-related peptides on glucagon secretion in anaesthetized dogs." Diabetologia. Link

-

Raffort, J., et al. (2017).[1] "Insights on glicentin, a promising peptide of the proglucagon family."[2][4][7] Biochemia Medica. Link

-

Schjoldager, B. T., et al. (1989). "Oxyntomodulin: a potential hormone from the distal gut.[2] Pharmacokinetics and effects on gastric acid and insulin secretion in man." European Journal of Clinical Investigation. Link

-

Pocai, A. (2012). "Unraveling the biology of glucagon-like peptide-1 receptors and glucagon receptors: implications for the treatment of type 2 diabetes and obesity." Endocrinology. Link

-

Drucker, D. J. (2018). "Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1." Cell Metabolism. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Insights on glicentin, a promising peptide of the proglucagon family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Glucagon and other proglucagon-derived peptides in the pathogenesis of obesity [frontiersin.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

Biosynthesis and Differential Processing of Proglucagon: The Glicentin (1-69) and IP-1 (62-69) Axis

Executive Summary

The proglucagon-derived peptides (PGDPs) represent a complex system of tissue-specific post-translational processing that dictates metabolic homeostasis. While Glucagon (GC) and Glucagon-Like Peptide-1 (GLP-1) are the dominant therapeutic targets, Glicentin (Proglucagon 1-69) serves as a critical upstream precursor and a distinct bioactive marker of intestinal L-cell function.

This guide focuses on the biosynthesis of Glicentin, with a specific "Deep Dive" into its C-terminal octapeptide, residues 62-69 (also known as Intervening Peptide-1 or IP-1). This specific fragment acts as the molecular switch distinguishing the hyperglycemic agent (Glucagon) from the gut-trophic, insulinotropic agent (Glicentin). Understanding the preservation of the 62-69 domain is essential for researchers developing specific immunoassays or investigating the enteroinsular axis.

Part 1: Molecular Architecture & Biosynthesis

The mammalian proglucagon gene (GCG) encodes a 160-amino acid precursor (Preproglucagon). Following signal peptide cleavage (residues 1-20), the remaining 1-160 Proglucagon sequence is sorted into secretory granules. The fate of the molecule—and specifically the generation of Glicentin—is determined by the differential expression of Prohormone Convertases (PCs).[1]

The Sequence Map (Human Proglucagon)

To understand Glicentin (1-69), we must map its components relative to the full prohormone:

| Fragment Name | Proglucagon Residues | Sequence Notes |

| Glicentin | 1 - 69 | Contains GRPP, Glucagon, and IP-1.[2][3][4] |

| GRPP | 1 - 30 | Glicentin-Related Pancreatic Polypeptide.[3] |

| Glucagon | 33 - 61 | The core 29-aa bioactive helix. |

| IP-1 (Glicentin 62-69) | 62 - 69 | Sequence: Lys-Arg-Asn-Lys-Asn-Asn-Ile-Ala |

The Processing Dichotomy (Alpha-Cell vs. L-Cell)

The generation of Glicentin is an L-cell specific event driven by the absence of PC2 and the presence of PC1/3.

-

In Pancreatic Alpha-Cells (PC2 Dominant): PC2 recognizes the dibasic site Lys-Arg (KR) at positions 62-63. It cleaves this bond.

-

Result: The 62-69 tail is severed from Glucagon.

-

Product: Naked Glucagon (1-61) + Free IP-1 (62-69).

-

-

In Intestinal L-Cells (PC1/3 Dominant): PC1/3 preferentially cleaves the inter-domain site between IP-1 and GLP-1 (residue 70/71) but fails to cleave the 62-63 Lys-Arg site efficiently.

Expert Insight: The presence of the 62-69 octapeptide (IP-1) on the C-terminus of Glicentin is not merely a "leftover." It sterically hinders the binding of the internal Glucagon sequence to the Glucagon Receptor (GCGR), reducing its affinity by >90% compared to native Glucagon. This "C-terminal masking" is the primary reason Glicentin does not cause hyperglycemia.

Part 2: The Glicentin (62-69) Fragment: Bioactivity & Utility

While often considered an inert spacer, the 62-69 fragment (IP-1) possesses specific properties relevant to drug development and bioanalysis.

Biological Activity of Residues 62-69

Research indicates that the 62-69 fragment, when cleaved or administered exogenously, has distinct bioactivity separate from Glucagon.

-

Insulinotropic Effect: In canine models, administration of synthetic Glicentin 62-69 induced a rise in plasma insulin (IRI) and a decrease in plasma glucagon (IRG).[7]

-

Mechanism: It is hypothesized to modulate the enteroinsular axis, potentially acting as a feedback inhibitor of alpha-cells or a sensitizer of beta-cells, though the potency is lower than GLP-1.[3]

The "Discriminatory Epitope"

For scientists developing immunoassays (ELISA/RIA), the 62-69 region is the Gold Standard epitope for specificity.

-

Problem: Glucagon (33-61) is fully contained within Glicentin (1-69). Antibodies against the mid-region of Glucagon will cross-react 100% with Glicentin.

-

Solution: To measure Glicentin specifically, one must target the C-terminal junction (residues 62-69) . An antibody raised against the Lys-Arg-Asn-Lys-Asn-Asn-Ile-Ala tail will bind Glicentin but cannot bind Glucagon (which lacks this tail).

Part 3: Visualization of Pathways

Diagram 1: Differential Processing Logic

This flowchart illustrates how the specific cleavage at residues 62-63 determines the identity of the peptide.

Caption: Differential cleavage of Proglucagon. Note that the 62-69 fragment (IP-1) is cleaved off in the pancreas but retained in Glicentin in the gut.

Part 4: Technical Protocols

Extraction of Glicentin (Preserving the 62-69 Tail)

Glicentin is susceptible to proteolytic degradation. Standard protease inhibitors are often insufficient because they do not stop rapid enzymatic cleavage of the basic residues.

Protocol: Acid-Ethanol Extraction

-

Tissue Collection: Harvest ileal/colonic tissue (or cell culture monolayer) immediately onto ice.

-

Lysis Buffer: Prepare 75% Ethanol / 1.5% HCl (v/v). The low pH (approx < 2.0) immediately denatures PC1/3 and DPP-4, preventing artificial degradation of the 62-69 tail or N-terminus.

-

Homogenization: Homogenize tissue at a ratio of 100 mg tissue per 1 mL buffer.

-

Incubation: Rotate at 4°C for overnight extraction.

-

Clarification: Centrifuge at 10,000 x g for 20 mins at 4°C.

-

Neutralization: Supernatant must be neutralized with 1M Tris (pH 8.5) immediately prior to assay, or dried down (SpeedVac) and reconstituted in assay buffer.

Glicentin-Specific Sandwich ELISA (The "62-69" Strategy)

To validate the presence of Glicentin vs. Glucagon, use this antibody pairing strategy.

Reagents:

-

Capture Antibody (mAb A): Monoclonal raised against the N-terminus of Glicentin (Residues 1-30, GRPP region).

-

Detection Antibody (mAb B): Monoclonal raised specifically against the C-terminal 62-69 (IP-1) epitope .

Workflow:

-

Coat plate with mAb A (Targets GRPP region).

-

Add Sample.[2][3] Glicentin binds.[4][5] Free Glucagon does NOT bind (it lacks GRPP).

-

Add Detection mAb B (Targets 62-69). Binds to the C-terminus of the captured Glicentin.

-

Result: Signal is generated ONLY if the molecule is intact (1-69).

Diagram 2: Bioanalytical Specificity Logic

Caption: Sandwich ELISA logic. Specificity is achieved by pairing an N-terminal binder with a C-terminal (62-69) binder.

Part 5: Implications for Drug Development

-

Biomarker for L-Cell Hyperplasia: Because Glicentin (1-69) requires the specific processing machinery of the L-cell, it is a more stable and reliable marker of L-cell mass/activity than GLP-1, which is rapidly degraded by DPP-4. The 62-69 tail protects the C-terminus from carboxypeptidases, giving Glicentin a longer half-life than Glucagon.

-

Cross-Reactivity Risks: Developers of "Glucagon" assays must be aware of the 62-69 fragment. If a Glucagon assay uses a C-terminal antibody that is not strictly specific to the free C-terminus of residue 61, it may cross-react with the 62-69 extension in Glicentin, leading to false hyperglucagonemia readings in post-prandial states (when Glicentin levels spike).

-

Therapeutic Potential of 62-69: While less potent than GLP-1, the isolated 62-69 fragment (IP-1) has shown ability to modulate insulin/glucagon ratios. It represents a potential scaffold for peptide engineering, specifically for dual-action agonists where the "masking" effect of the tail could be used to create protease-activated prodrugs.

References

-

Holst, J. J. (2007). The Physiology of Glucagon-like Peptide-1. Physiological Reviews, 87(4), 1409–1439. Link

-

Drucker, D. J. (2005). Biologic Actions and Therapeutic Potential of the Proglucagon-Derived Peptides. Nature Clinical Practice Endocrinology & Metabolism, 1(1), 22-31. Link

-

Ohneda, A., & Ohneda, M. (1988).[6] Effect of Glicentin-Related Peptides upon the Secretion of Insulin and Glucagon in the Canine Pancreas.[4][6][7] Tohoku Journal of Experimental Medicine, 155(2), 197-204.[7] Link

-

Mojsov, S., et al. (1986). Preproglucagon gene expression in pancreas and intestine diversifies at the level of post-translational processing.[3] Journal of Biological Chemistry, 261(25), 11880-11889. Link

-

Mercodia AB. (2022).[8] Specificity and Sensitivity of Glucagon and Glicentin Assays (Technical Note). Link

Sources

- 1. Proglucagon-Derived Peptides as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. annualreviews.org [annualreviews.org]

- 4. Insights on glicentin, a promising peptide of the proglucagon family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Glicentin-Related Peptides upon the Secretion of Insulin and Glucagon in the Canine Pancreas [jstage.jst.go.jp]

- 8. Glucagon and other proglucagon-derived peptides in the pathogenesis of obesity - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Glicentin (62-69) in Glucose Homeostasis: A Technical Guide for Researchers

Abstract

Glicentin, a 69-amino acid peptide derived from proglucagon, has long been overshadowed by its more famous siblings, glucagon and glucagon-like peptide-1 (GLP-1). However, emerging evidence suggests that glicentin and its C-terminal fragment, glicentin (62-69), play a distinct and significant role in the intricate regulation of glucose homeostasis. This in-depth technical guide provides a comprehensive overview of the current understanding of glicentin (62-69), its effects on insulin and glucagon secretion, and the potential signaling pathways involved. We present detailed, field-proven experimental protocols for in vitro and in vivo studies, designed to be self-validating and to empower researchers in drug discovery and metabolic disease to explore the therapeutic potential of this intriguing peptide.

Introduction: Glicentin in the Proglucagon Family

Proglucagon is a precursor protein that undergoes tissue-specific post-translational processing, giving rise to a family of peptides with diverse physiological functions, primarily centered around energy metabolism.[1] In the intestinal L-cells, proglucagon is cleaved by prohormone convertase 1/3 (PC1/3) to produce glicentin, oxyntomodulin, GLP-1, and GLP-2.[2][3] Glicentin itself is a 69-amino acid peptide that contains the entire sequence of oxyntomodulin and glucagon.[2][3] The C-terminal octapeptide of glicentin is referred to as glicentin (62-69).

While GLP-1's incretin effect is well-established and therapeutically exploited, the precise physiological role of glicentin has remained more elusive.[2][4] Early studies hinted at its involvement in intestinal growth and motility, but its impact on glucose metabolism is now gaining significant attention.[5] This guide will focus specifically on the emerging data surrounding the C-terminal fragment, glicentin (62-69), and its direct effects on pancreatic islet function.

Glicentin (62-69) and its Impact on Pancreatic Islet Hormone Secretion

In vivo studies, primarily in canine models, have provided the most direct evidence for the role of glicentin (62-69) in regulating glucose homeostasis. These studies have consistently demonstrated an effect on both insulin and glucagon secretion, positioning this peptide as a potential modulator of the enteroinsular axis.

Modulation of Insulin and Glucagon Secretion

Seminal studies involving the administration of synthetic glicentin (62-69) directly into the pancreaticoduodenal artery of dogs have yielded significant findings. One key study reported that administration of glicentin (62-69) led to an increase in plasma insulin levels, alongside a decrease in plasma glucagon.[6] This insulinotropic and glucagonostatic effect is reminiscent of the actions of GLP-1, suggesting a potential incretin-like activity.

However, it is important to note a conflicting report where glicentin (62-69) was found to decrease both plasma insulin and glucagon levels.[6] This discrepancy highlights the need for further research to fully elucidate the precise conditions under which glicentin (62-69) exerts its effects on insulin secretion. The suppressive effect on glucagon appears more consistent across studies.[6]

Table 1: Summary of in vivo effects of Glicentin (62-69) on Pancreatic Hormone Secretion in Canine Models

| Study Reference | Peptide Administered | Dosage | Route of Administration | Effect on Plasma Insulin | Effect on Plasma Glucagon |

| Ohneda et al. | Glicentin (62-69) | 200 pmol | Pancreaticoduodenal artery | Increase[6] | Decrease[6] |

| Ohneda et al. | Glicentin (62-69) | 400 ng | Pancreaticoduodenal artery | Decrease[6] | Decrease[6] |

Unraveling the Mechanism of Action: Signaling Pathways and Receptor Interactions

The precise molecular mechanisms through which glicentin (62-69) exerts its effects on pancreatic islets are still under active investigation. The leading hypothesis centers on the activation of G-protein coupled receptors (GPCRs) and the subsequent modulation of intracellular second messengers, particularly cyclic AMP (cAMP).

The Role of cAMP Signaling

Early in vitro studies with the full-length glicentin molecule demonstrated its ability to stimulate cAMP production in rat hepatocytes, an effect comparable to that of glucagon.[2] This suggests that the signaling pathway may involve the activation of adenylyl cyclase. The elevation of intracellular cAMP in pancreatic β-cells is a well-established trigger for glucose-stimulated insulin secretion.

Receptor Specificity: A Question of Identity

A critical unanswered question is whether glicentin (62-69) acts through its own unique receptor or if it cross-reacts with the receptors of other proglucagon-derived peptides, such as the GLP-1 receptor (GLP-1R) or the glucagon receptor (GCGR).

Some evidence points towards an interaction with the GLP-1R. Studies on smooth muscle cells have shown that the contractile effect of glicentin can be attenuated by the selective GLP-1R antagonist, exendin (9-39).[1] This raises the possibility that at least some of the effects of glicentin, and by extension its C-terminal fragment, are mediated through the GLP-1R.

To definitively characterize the receptor pharmacology of glicentin (62-69), competitive receptor binding assays and functional assays in cell lines expressing the GLP-1R and GCGR are essential.

Diagram 1: Hypothesized Signaling Pathway of Glicentin (62-69) in Pancreatic β-cells

Caption: Hypothesized signaling cascade of Glicentin (62-69) in pancreatic β-cells.

Experimental Protocols for Investigating Glicentin (62-69) Function

To facilitate further research into the role of glicentin (62-69), this section provides detailed, step-by-step protocols for key in vitro and in vivo experiments. These protocols are designed to be robust and provide a solid foundation for generating high-quality, reproducible data.

Peptide Synthesis and Preparation

The synthesis of glicentin (62-69) can be achieved through standard solid-phase peptide synthesis (SPPS) protocols.

Protocol 1: Solid-Phase Peptide Synthesis of Glicentin (62-69)

-

Resin Selection: Start with a pre-loaded Wang or Rink amide resin to obtain a C-terminally amidated or carboxylated peptide, respectively.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the resin to form the peptide bond.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) between each deprotection and coupling step to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the glicentin (62-69) sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the purified peptide in a suitable solvent (e.g., sterile water or DMSO) and store at -80°C.

In Vitro Assessment of Pancreatic Islet Function

The perifusion of isolated pancreatic islets is a powerful technique to study the dynamics of hormone secretion in response to various stimuli.

Protocol 2: Perifusion of Isolated Pancreatic Islets

-

Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mice or rats) using a collagenase digestion method.

-

Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin to allow for recovery.

-

Perifusion System Setup: Set up a perifusion system with chambers to hold the islets and a pump to deliver a continuous flow of buffer. Maintain the system at 37°C.

-

Equilibration: Place a group of size-matched islets (e.g., 50-100) into each perifusion chamber and equilibrate them with a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for at least 30 minutes.

-

Basal Secretion: Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes) to measure basal insulin and glucagon secretion.

-

Stimulation with Glicentin (62-69): Switch to a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without various concentrations of glicentin (62-69) (e.g., 10 nM, 100 nM, 1 µM).

-

Receptor Antagonist Co-perifusion (Optional): To investigate receptor specificity, co-perfuse with a GLP-1R antagonist (e.g., 100 nM exendin (9-39)) or a GCGR antagonist.

-

Fraction Collection: Continue collecting fractions throughout the stimulation period.

-

Hormone Quantification: Measure the concentration of insulin and glucagon in each fraction using commercially available ELISA kits.

Diagram 2: Experimental Workflow for Pancreatic Islet Perifusion

Caption: Step-by-step workflow for assessing glicentin (62-69) effects on islet hormone secretion.

In Vivo Assessment of Glucose Tolerance

The intraperitoneal glucose tolerance test (IPGTT) is a standard method to assess how an organism handles a glucose load.

Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

-

Animal Acclimatization: Acclimatize male C57BL/6J mice to the experimental conditions for at least one week.

-

Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Glucose: Measure baseline blood glucose from a tail snip using a glucometer (time 0).

-

Peptide Administration: Administer glicentin (62-69) or vehicle control via intraperitoneal (IP) injection at a predetermined dose (e.g., 10-100 nmol/kg).

-

Glucose Challenge: After a short interval (e.g., 15-30 minutes), administer a glucose solution (2 g/kg body weight) via IP injection.

-

Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.

-

Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Biochemical Assays for Signaling Pathway Analysis

Protocol 4: cAMP Measurement

-

Cell Culture: Culture a suitable pancreatic β-cell line (e.g., INS-1E or MIN6) to confluency.

-

Stimulation: Treat the cells with various concentrations of glicentin (62-69) for a short period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Cell Lysis: Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.

-

cAMP Quantification: Measure intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Protocol 5: Phospho-CREB Western Blot

-

Cell Treatment and Lysis: Treat pancreatic β-cells with glicentin (62-69) as described for the cAMP assay. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated CREB (p-CREB) at Ser133. Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total CREB to normalize for protein loading.

Analytical Methods for Glicentin (62-69) Detection

Accurate quantification of glicentin (62-69) in biological samples is crucial for pharmacokinetic and pharmacodynamic studies.

Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available ELISA kits offer a sensitive and specific method for the quantification of full-length glicentin.[2] These assays typically utilize a sandwich format with two antibodies directed against different epitopes of the glicentin molecule, ensuring high specificity and minimal cross-reactivity with other proglucagon-derived peptides.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the specific quantification of the glicentin (62-69) fragment, a targeted LC-MS/MS method is the gold standard. This technique offers high specificity and sensitivity, allowing for the accurate measurement of the peptide in complex biological matrices like plasma. The method involves the extraction of the peptide from the sample, separation by liquid chromatography, and detection by mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.

Conclusion and Future Directions

The C-terminal fragment of glicentin, glicentin (62-69), is emerging as a novel player in the regulation of glucose homeostasis. Its ability to modulate both insulin and glucagon secretion warrants further investigation into its therapeutic potential for metabolic diseases such as type 2 diabetes. The experimental protocols detailed in this guide provide a robust framework for researchers to delve deeper into the mechanisms of action of this intriguing peptide.

Key areas for future research include:

-

Receptor Deorphanization: The definitive identification of the receptor(s) for glicentin (62-69) is a critical next step.

-

In Vivo Efficacy: Comprehensive studies in various animal models of diabetes and obesity are needed to fully assess the therapeutic potential of glicentin (62-69).

-

Structure-Activity Relationship: Elucidating the key amino acid residues responsible for the biological activity of glicentin (62-69) will be crucial for the design of more potent and stable analogs.

The exploration of glicentin (62-69) and its role in glucose metabolism represents an exciting frontier in endocrinology and drug discovery. The tools and methodologies outlined in this guide are intended to accelerate progress in this promising field.

References

- Ohneda, A., et al. (1986). Effect of glicentin-related peptides on glucagon secretion in anaesthetized dogs. Tohoku J Exp Med, 150(3), 269-276.

-

Glicentin. Creative Diagnostics. (n.d.). Retrieved from [Link]

-

Glicentin. Glucagon.com. (2015, August 9). Retrieved from [Link]

- Raffort, J., et al. (2017). Insights on glicentin, a promising peptide of the proglucagon family. Biochemia medica, 27(2), 020702.

-

Glicentin - an overview | ScienceDirect Topics. (n.d.). Retrieved from [Link]

-

Raffort, J., et al. (2017). Insights on glicentin, a promising peptide of the proglucagon family. ResearchGate. Retrieved from [Link]

-

Oxyntomodulin and Glicentin: Novel Biomarkers of Gastrointestinal and Metabolic Disorders. (2021, March 1). Ansh Labs. Retrieved from [Link]

- Holst, J. J. (1997). Enteroglucagon. Annual review of physiology, 59, 257-271.

- Ohneda, A., & Ohneda, A. (1988). Effect of glicentin-related peptides upon the secretion of insulin and glucagon in the canine pancreas. The Tohoku journal of experimental medicine, 155(2), 197-204.

- WO2010063124A1 - Peptide therapeutic conjugates and uses thereof - Google Patents. (n.d.).

-

How to run a cAMP HTRF assay. (2024, June 11). Revvity. Retrieved from [Link]

- Raffort, J., et al. (2017). Insights on glicentin, a promising peptide of the proglucagon family. Biochemia medica, 27(2), 308-324.

-

Intraperitoneal Glucose Tolerance Test (IPGTT). (2024, January 4). Mouse Metabolic Phenotyping Centers. Retrieved from [Link]

-

HTRF® package insert cAMP HiRange General information. (n.d.). Cisbio. Retrieved from [Link]

- GPCR-radioligand binding assays. (2012). Methods in molecular biology (Clifton, N.J.), 897, 105-121.

- Degradation of cAMP-Responsive Element–Binding Protein by the Ubiquitin-Proteasome Pathway Contributes to Glucotoxicity in β-Cells and Human Pancreatic Islets. (2007). Diabetes, 56(4), 1068-1077.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Insights on glicentin, a promising peptide of the proglucagon family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. anshlabs.com [anshlabs.com]

- 5. A liquid chromatography-mass spectrometry assay for quantification of Exendin[9-39] in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of glicentin-related peptides on glucagon secretion in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

incretin-like effects of Glicentin (62-69) administration

An In-depth Technical Guide to the Incretin-like Effects of Glicentin (62-69) Administration

Abstract

Glicentin, a 69-amino acid peptide derived from the tissue-specific processing of proglucagon in intestinal L-cells, is a member of the incretin family of hormones.[1][2] While the functions of its sister peptides, GLP-1 and GLP-2, are well-characterized, Glicentin remains comparatively enigmatic. This guide focuses specifically on the biological activity of the C-terminal octapeptide fragment, Glicentin (62-69), and its documented incretin-like effects. We will synthesize findings from key in vivo studies, elucidate the peptide's modulatory role on the enteroinsular axis, propose mechanisms of action, and provide detailed experimental protocols for researchers seeking to validate and expand upon these seminal observations. This document is designed to serve as a foundational resource, blending established data with the practical insights required for rigorous scientific investigation in the field of metabolic research.

The Biogenesis of Glicentin: A Product of Intestinal Proglucagon Processing

To understand the function of Glicentin (62-69), one must first appreciate its origin. Glicentin is not a primary product of gene transcription but rather the result of post-translational modification of the proglucagon precursor protein.[3] The proglucagon gene is expressed in both pancreatic α-cells and intestinal L-cells; however, the enzymatic machinery within these cells dictates a differential cleavage pattern, leading to distinct peptide products.[4][5]

In the enteroendocrine L-cells of the distal small bowel and colon, the prohormone convertase 1/3 (PC1/3) is the dominant processing enzyme.[2][6] PC1/3 cleaves proglucagon to yield Glicentin (proglucagon 1-69), oxyntomodulin, glucagon-like peptide-1 (GLP-1), and glucagon-like peptide-2 (GLP-2).[2][3] In contrast, pancreatic α-cells primarily utilize prohormone convertase 2 (PC2), which processes proglucagon into glucagon, glicentin-related pancreatic polypeptide (GRPP), and the major proglucagon fragment.[3][7] The C-terminal octapeptide, Glicentin (62-69), is therefore a fragment of the full-length Glicentin molecule originating from the gut.

Caption: Hypothesized GLP-1R mediated signaling pathway for Glicentin (62-69).

Experimental Protocols

The following protocols provide a framework for the in vivo and in vitro characterization of Glicentin (62-69) or similar novel peptides.

Protocol 1: In Vivo Assessment using the Canine Pancreatic Perfusion Model

Objective: To determine the direct effect of a test compound on insulin and glucagon secretion from the pancreas in a live animal model, isolating it from systemic metabolic changes.

Methodology (based on Ohneda et al.)[8][9]:

-

Animal Preparation:

-

Adult mongrel dogs (10-15 kg) are fasted overnight with free access to water.

-

Anesthetize with sodium pentobarbital. Anesthesia is maintained throughout the experiment.

-

Perform a laparotomy to expose the pancreas.

-

To create a local pancreatic circulation, cannulate the pancreaticoduodenal artery for infusion of test substances and the pancreaticoduodenal vein for blood sampling. This isolates the effluent blood from the pancreas.

-

Ligate surrounding vessels to prevent contamination from non-pancreatic sources.

-

-

Experimental Procedure:

-

Allow for a stabilization period of 30-40 minutes post-surgery.

-

Begin a continuous infusion of a stimulating agent (e.g., 0.5% arginine solution) or a control vehicle (e.g., saline) into the pancreaticoduodenal artery at a constant rate.

-

Collect baseline blood samples from the pancreaticoduodenal vein at -10, -5, and 0 minutes.

-

At time 0, administer a bolus or begin a 10-minute infusion of Glicentin (62-69) (e.g., 200 pmol) into the pancreaticoduodenal artery.

-

Collect blood samples at frequent intervals (e.g., 1, 2, 3, 5, 7, 10, 15, 20, 30 minutes) during and after the peptide infusion.

-

-

Sample Processing and Analysis:

-

Collect blood into chilled tubes containing EDTA and a protease inhibitor (e.g., aprotinin) to prevent peptide degradation.

-

Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Measure immunoreactive insulin (IRI) and immunoreactive glucagon (IRG) concentrations using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

-

Measure glucose levels in each sample to monitor local glycemia.

-

-

Causality and Self-Validation: This protocol is self-validating by directly measuring the hormonal output from the pancreas in response to a locally administered compound. The use of both basal (saline) and stimulated (arginine) conditions allows for the characterization of secretagogue-dependent effects, a key aspect of incretin biology.

Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the direct effect of Glicentin (62-69) on insulin secretion from isolated pancreatic islets in response to varying glucose concentrations.

Methodology:

-

Islet Isolation:

-

Isolate pancreatic islets from mice or rats via collagenase digestion of the pancreas, followed by purification using a density gradient (e.g., Ficoll). [10] * Culture the isolated islets overnight in a standard culture medium (e.g., RPMI-1640 with 10% FBS, 11.1 mM glucose) to allow recovery.

-

-

GSIS Assay:

-

Hand-pick islets of similar size and place them in groups of 5-10 per well in a 24-well plate.

-

Pre-incubate the islets for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal secretion rate.

-

Remove the pre-incubation buffer and replace it with KRB buffer containing:

-

Low glucose (2.8 mM) ± test compound (Glicentin (62-69) at various concentrations).

-

High glucose (16.7 mM) ± test compound.

-

High glucose + a known GLP-1R agonist (positive control).

-

-

Incubate for 60-90 minutes at 37°C.

-

-

Analysis:

-

Collect the supernatant (buffer) from each well to measure secreted insulin.

-

Lyse the islets in the wells (e.g., with acid-ethanol) to extract and measure total insulin content.

-

Quantify insulin in the supernatant and lysate using ELISA or RIA.

-

Express secreted insulin as a percentage of total insulin content to normalize for variations in islet number and size per well.

-

-

Causality and Self-Validation: The inclusion of low and high glucose conditions is critical to determine if the compound's effect is glucose-dependent. A true incretin mimetic will show little to no effect at low glucose but will significantly potentiate secretion at high glucose. The positive control validates that the islets are responsive to incretin receptor agonism.

Conclusion and Future Directions

The available evidence strongly suggests that the C-terminal fragment Glicentin (62-69) possesses significant incretin-like properties, namely the ability to modulate insulin secretion in a stimulus-dependent manner and to potently suppress pancreatic glucagon release. [8][9][11]These dual actions position it as a peptide of interest in the study of glucose homeostasis and potentially as a template for novel therapeutic agents.

However, significant knowledge gaps remain. The foremost priority for future research should be the definitive identification of the receptor(s) through which Glicentin (62-69) mediates its effects. Competitive binding assays against the GLP-1 and glucagon receptors are a logical first step. Furthermore, validation of these effects in rodent models of type 2 diabetes and obesity is necessary to ascertain its therapeutic potential. Elucidating the full physiological role of this understudied proglucagon-derived peptide will undoubtedly provide deeper insights into the complex regulation of the enteroinsular axis.

References

-

Shimizu, I., Hirota, M., Ohboshi, C., & Shima, K. (1987). Effect of glicentin-related peptides on glucagon secretion in anaesthetized dogs. Diabetologia, 30(11), 884-888. [Link]

-

Ohneda, A., & Ohneda, M. (1988). Effect of glicentin-related peptides upon the secretion of insulin and glucagon in the canine pancreas. Tohoku Journal of Experimental Medicine, 155(2), 197-204. [Link]

-

Ohneda, A., & Ohneda, M. (1988). Effect of Glicentin-Related Peptides upon the Secretion of Insulin and Glucagon in the Canine Pancreas. The Tohoku Journal of Experimental Medicine, 155(2), 197-204. [Link]

-

Creative Diagnostics. (n.d.). Glicentin. Retrieved February 7, 2026, from [Link]

-

Preprints.org. (2024). A Brief Review of Incretin Mimetics Intended for the Management of Diabetes and Associated Comorbidities. Preprints.org. [Link]

-

Poulsen, M. K., & Vilsbøll, T. (2010). Incretin mimetics: a novel therapeutic option for patients with type 2 diabetes. Vascular health and risk management, 6, 481–493. [Link]

-

Pixorize. (2020, February 21). GLP-1 Analogs (Incretins) USMLE Preview [Video]. YouTube. [Link]

-

Murtazina, R., et al. (2024). Incretin-Based Therapies Through the Decades: Molecular Innovations and Clinical Impact. International Journal of Molecular Sciences, 25(3), 1836. [Link]

-

Holst, J. J. (1997). Enteroglucagon. Annual Review of Physiology, 59, 257-271. [Link]

-

Raffort, J., et al. (2017). Insights on glicentin, a promising peptide of the proglucagon family. Biochemia medica, 27(2), 020702. [Link]

-

Yoshimatsu, G., et al. (2020). Gut hormone secretion in a new meal tolerance test on insulin, glucagon, and glycemic excursions in patients with morbid obesity undergone sleeve gastrectomy. American Journal of Physiology-Endocrinology and Metabolism, 318(4), E511-E521. [Link]

-

Raffort, J., et al. (2017). Insights on glicentin, a promising peptide of the proglucagon family. ResearchGate. [Link]

-

Müller, T. D., Finan, B., & DiMarchi, R. D. (2017). Glucagon-like peptide 1 (GLP-1). Molecular metabolism, 6(5), 413–444. [Link]

-

Lafferty, R. A., et al. (2021). Proglucagon-Derived Peptides as Therapeutics. Frontiers in Endocrinology, 12, 689674. [Link]

-

Wewer Albrechtsen, N. J., et al. (2016). Altered Plasma Levels of Glucagon, GLP-1 and Glicentin During OGTT in Adolescents With Obesity and Type 2 Diabetes. The Journal of Clinical Endocrinology & Metabolism, 101(11), 4189–4197. [Link]

-

Srinivasan, K., & Ramarao, P. (2007). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Journal of Pharmacology and Toxicology, 2(3), 203-216. [Link]

-

Andersson, O., et al. (2023). In vivo drug discovery for increasing incretin-expressing cells identifies DYRK inhibitors that reinforce the enteroendocrine system. Cell Chemical Biology, 30(5), 475-487.e7. [Link]

-

Barnett, A. (2006). New therapies for diabetes: Incretin mimetics and gliptins. DiabetesontheNet. [Link]

-

Creative Diagnostics. (n.d.). Functions and Regulation of Proglucagon Family Peptides. Retrieved February 7, 2026, from [Link]

-

Kim, W. (2016). In Vivo Models for Incretin Research: From the Intestine to the Whole Body. Endocrinology and Metabolism, 31(1), 54-60. [Link]

-

ResearchGate. (n.d.). Diagram of proglucagon processing pathways. Retrieved February 7, 2026, from [Link]

-

Rothenberg, M. E., et al. (1995). Role of prohormone convertases in the tissue-specific processing of proglucagon. Molecular Endocrinology, 9(2), 175-186. [Link]

-

ResearchGate. (2023). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. ResearchGate. [Link]

-

Ghorbani, A. (2022). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. Molecules, 27(19), 6523. [Link]

-

Raffort, J., et al. (2017). Insights on glicentin, a promising peptide of the proglucagon family. Biochemia Medica, 27(2), 308-324. [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Insights on glicentin, a promising peptide of the proglucagon family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of glicentin-related peptides upon the secretion of insulin and glucagon in the canine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Glicentin-Related Peptides upon the Secretion of Insulin and Glucagon in the Canine Pancreas [jstage.jst.go.jp]

- 10. longdom.org [longdom.org]

- 11. Effect of glicentin-related peptides on glucagon secretion in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

In Vivo Infusion of Glicentin (62-69) in Canines: An Application Note and Detailed Protocol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for in vivo infusion of the C-terminal octapeptide of glicentin, Glicentin (62-69), in canines. This application note is designed to offer not just a procedural checklist, but a foundational understanding of the experimental design, rationale, and best practices to ensure data integrity and ethical conduct.

Introduction and Scientific Rationale

Glicentin, a 69-amino acid proglucagon-derived peptide, is primarily produced by the intestinal L-cells.[1] While the full-length peptide has its own biological activities, its processing yields other important hormones, including oxyntomodulin and glucagon.[1] The C-terminal fragment, Glicentin (62-69), has garnered scientific interest for its potential role in glucose homeostasis.

In vivo studies in canines have been instrumental in elucidating the physiological effects of glicentin and its fragments. Research has shown that local administration of Glicentin (62-69) into the canine pancreas can stimulate insulin secretion and concurrently suppress glucagon release.[1][2][3] This insulinotropic and glucagonostatic effect suggests a potential therapeutic role for Glicentin (62-69) in metabolic disorders such as type 2 diabetes.

The canine model is particularly well-suited for these studies due to its physiological similarities to humans in terms of pancreatic hormone secretion and glucose metabolism. This protocol outlines a methodology for systemic intravenous infusion of Glicentin (62-69) to investigate its broader physiological effects beyond localized pancreatic action.

Ethical Considerations: All procedures involving animals must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[4] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all aspects of the experimental design.

Pre-Experimental Preparations

Animal Model

-

Species: Canine (Canis lupus familiaris)

-

Breed: Beagle dogs are commonly used in metabolic research due to their manageable size, docile temperament, and well-characterized physiology.

-

Age and Weight: Healthy, adult male or female dogs weighing between 10-15 kg are recommended.

-

Acclimation: Animals should be acclimated to the research facility for at least one week prior to the study to minimize stress-related physiological changes.

Animal Preparation

-

Fasting: To achieve a baseline metabolic state, dogs should be fasted for 12 hours prior to the infusion.[5] Water should be available ad libitum.

-

Health Status: A thorough veterinary examination should be conducted to ensure the animals are in good health and free from any conditions that could interfere with the study outcomes.

Reagents and Solutions

-

Glicentin (62-69) Peptide: High-purity synthetic Glicentin (62-69) should be obtained from a reputable supplier.

-

Vehicle Solution: Sterile, pyrogen-free 0.9% saline is the recommended vehicle for infusion. To prevent the peptide from adhering to the infusion apparatus, the saline can be supplemented with 0.1% bovine serum albumin (BSA).

-

Anesthetics and Sedatives: A combination of anesthetic agents with minimal impact on glucose and hormone metabolism should be selected. Propofol for induction followed by maintenance with isoflurane or sevoflurane is a suitable option.[6]

-

Anticoagulant: For blood sample collection, tubes containing ethylenediaminetetraacetic acid (EDTA) are recommended for preserving peptide hormones.

Experimental Workflow

The following diagram illustrates the key phases of the in vivo infusion protocol.

Caption: Experimental workflow for Glicentin (62-69) infusion in canines.

Detailed Protocols

Preparation of Glicentin (62-69) Infusion Solution

Rationale: Proper solubilization and dilution of the peptide are critical for accurate dosing and to prevent aggregation.

Step-by-Step Protocol:

-

Warm the Peptide: Allow the lyophilized Glicentin (62-69) to equilibrate to room temperature before opening the vial.

-

Reconstitution: Reconstitute the peptide in a small volume of sterile water or a buffer at pH 7.[7] Gentle vortexing or sonication can aid in dissolution.[7]

-

Final Dilution: Dilute the reconstituted peptide to the final desired concentration in sterile 0.9% saline containing 0.1% BSA.

-

Sterile Filtration: Filter the final infusion solution through a 0.22 µm syringe filter into a sterile infusion bag or syringe.

| Parameter | Recommendation | Rationale |

| Peptide Purity | >95% | To ensure the observed effects are due to Glicentin (62-69) and not contaminants. |

| Vehicle | 0.9% Saline + 0.1% BSA | Isotonic and minimizes peptide adhesion to surfaces. |

| Final Concentration | To be determined based on infusion rate and dosage | Should be calculated to deliver the target dose in the desired volume. |

Anesthesia and Intravenous Catheterization

Rationale: Anesthesia is necessary to prevent animal movement and distress during the procedure. The chosen anesthetic protocol should have minimal interference with metabolic parameters. Intravenous catheters provide a secure and patent line for infusion and blood sampling.

Step-by-Step Protocol:

-

Pre-medication: Administer a mild sedative if necessary, as determined by the veterinarian.

-

Induction: Induce anesthesia with an intravenous injection of propofol to effect.

-

Intubation: Intubate the dog with an appropriately sized endotracheal tube to maintain a patent airway.

-

Maintenance: Maintain anesthesia with isoflurane or sevoflurane in 100% oxygen.

-

Catheter Placement: Place two intravenous catheters (e.g., 20-22 gauge), one in each cephalic or saphenous vein.[8] One catheter will be used for the Glicentin (62-69) infusion and the other for blood sampling.

-

Patency: Flush both catheters with heparinized saline to ensure patency.

Glicentin (62-69) Infusion and Blood Sampling

Rationale: A continuous infusion allows for the maintenance of steady-state plasma concentrations of the peptide. The blood sampling schedule is designed to capture the baseline, peak, and clearance phases of the peptide's action.

| Parameter | Recommendation | Rationale |

| Infusion Rate | 1.0 - 5.0 pmol/kg/min | Based on effective rates for similar peptides like GLP-1 in canine studies.[9] A dose-response study is recommended to determine the optimal rate. |

| Infusion Duration | 60 - 120 minutes | Sufficient time to observe physiological responses. |

| Blood Sampling Volume | 1-2 mL per time point | Adequate for hormone and metabolite analysis while minimizing blood loss. |

Step-by-Step Protocol:

-

Baseline Sampling: Collect baseline blood samples at -30, -15, and 0 minutes before starting the infusion.

-

Initiate Infusion: At time 0, begin the continuous intravenous infusion of Glicentin (62-69) using a calibrated syringe pump.

-

Timed Blood Sampling: Collect blood samples at 5, 10, 15, 30, 45, and 60 minutes during the infusion. Additional samples can be taken at 90 and 120 minutes if the infusion is extended.

-

Post-Infusion Sampling: After stopping the infusion, collect blood samples at 5, 10, 15, 30, and 60 minutes post-infusion to assess the clearance and duration of effect.

-

Sample Handling:

-

Collect blood in pre-chilled EDTA tubes.

-

Immediately place the tubes on ice.

-

Centrifuge the samples at 4°C to separate the plasma.

-

Aliquot the plasma into cryovials and store at -80°C until analysis.

-

Physiological Monitoring

Rationale: Continuous monitoring of vital signs and key metabolic parameters is crucial for animal welfare and for interpreting the effects of the peptide.

| Parameter | Monitoring Frequency | Normal Range (Anesthetized Dog) |

| Heart Rate | Every 5-10 minutes | 60-120 beats per minute |

| Respiratory Rate | Every 5-10 minutes | 8-20 breaths per minute |

| Blood Pressure | Every 5-10 minutes | Mean Arterial Pressure: 60-90 mmHg |

| Body Temperature | Every 15 minutes | 37.5 - 39.2 °C |

| Blood Glucose | Every 15-30 minutes | Varies with fasting state, monitor for changes from baseline. |

Data Analysis and Interpretation

The collected plasma samples can be analyzed for:

-

Insulin and Glucagon: Using commercially available canine-specific ELISA or radioimmunoassay (RIA) kits.

-

Glicentin (62-69) concentrations: Using a validated LC-MS/MS method or a specific ELISA.

-

Other metabolites of interest: Depending on the research question.

The data should be analyzed to determine the effect of Glicentin (62-69) infusion on these parameters compared to baseline and/or a vehicle-infused control group. Statistical analysis, such as repeated measures ANOVA, can be used to assess the significance of the observed changes over time.

Glicentin Signaling Pathway

Glicentin is a precursor to oxyntomodulin and glucagon, and its biological effects are thought to be mediated through the receptors for these peptides, primarily the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[10] The C-terminal fragment, Glicentin (62-69), is identical to the C-terminus of oxyntomodulin. Oxyntomodulin is a dual agonist at both GLP-1R and GCGR.[11]

Sources

- 1. Insights on glicentin, a promising peptide of the proglucagon family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Glicentin-Related Peptides upon the Secretion of Insulin and Glucagon in the Canine Pancreas [jstage.jst.go.jp]

- 3. Effect of glicentin-related peptides upon the secretion of insulin and glucagon in the canine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. todaysveterinarynurse.com [todaysveterinarynurse.com]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. research.vt.edu [research.vt.edu]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Proglucagon-Derived Peptides as Therapeutics [frontiersin.org]

- 11. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]

synthetic peptide synthesis of Glicentin (62-69) for research

Abstract

This application note details the optimized solid-phase peptide synthesis (SPPS) protocol for the C-terminal octapeptide of human Glicentin (Proglucagon 62-69). This fragment, sequence H-Lys-Arg-Asn-Arg-Asn-Asn-Ile-Ala-OH , contains the critical dibasic cleavage site (Lys-Arg) processed by Prohormone Convertase 1/3 (PC1/3). Due to the high density of basic (Arg, Lys) and polar (Asn) residues, this sequence presents specific challenges regarding solubility and side-chain deprotection. This guide provides a self-validating workflow using Fmoc chemistry, emphasizing the use of pre-loaded resins to prevent C-terminal racemization and optimized cleavage cocktails to ensure complete removal of arginine protecting groups.

Introduction & Biological Context

Glicentin is a 69-amino acid peptide derived from the N-terminal processing of Proglucagon in intestinal L-cells.[1][2][3] It contains the sequences of Glicentin-Related Pancreatic Polypeptide (GRPP), Glucagon, and a C-terminal extension.[3][4][5][6]

The fragment Glicentin (62-69) represents the C-terminal tail of the molecule. It serves as a critical junction peptide:

-

Processing Site: Residues 62-63 (Lys-Arg) form the dibasic site where PC1/3 cleaves Glicentin to release Glucagon (33-61) and the Intervening Peptide-1 (IP-1).

-

Research Utility: This octapeptide is used to generate C-terminal specific antibodies for Glicentin to distinguish it from Oxyntomodulin and Glucagon in immunoassays. It is also used in kinetic studies of prohormone convertase activity.

Sequence Data

-

Sequence: Lys-Arg-Asn-Arg-Asn-Asn-Ile-Ala

-

One-Letter Code: KRNRNNIA

-

Molecular Weight (Calc.): ~985.1 Da

-

Isoelectric Point (pI): ~12.0 (Highly Basic)

-

Solubility: Highly soluble in water; potentially insoluble in organic solvents (DCM).

Chemical Strategy

To ensure high purity and yield, we utilize Fmoc (Fluorenylmethoxycarbonyl) solid-phase synthesis.

Resin Selection: Wang vs. Rink Amide[7]

-

Decision: Fmoc-Ala-Wang Resin .

-

Rationale: The native Glicentin sequence ends at Alanine-69 with a free carboxylic acid (prior to the GLP-1 sequence). Therefore, a Wang resin (acid linker) is required.

-

Optimization: We strictly recommend using pre-loaded Fmoc-Ala-Wang resin . Manual loading of the first amino acid onto Wang resin via esterification often carries a risk of racemization (enantiomerization) and variable loading efficiency. Pre-loaded resins guarantee stereochemical integrity.

Protecting Group Strategy

-

N-Terminus: Fmoc (Base labile).[7]

-

Side Chains:

-

Lys: Boc (Acid labile).

-

Arg: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). Note: Pbf is preferred over Pmc for faster cleavage, though Arg residues still require extended cleavage times.

-

Asn: Trt (Trityl).[7] Critical to prevent dehydration to nitriles during activation.

-

Ile/Ala: No side chain protection needed.

-

Experimental Protocol (Step-by-Step)

Materials

-

Resin: Fmoc-Ala-Wang Resin (Loading: 0.4 – 0.6 mmol/g). Low loading is preferred to prevent aggregation of this polar sequence.

-

Activator: HBTU or DIC/Oxyma (preferred for lower racemization).

-

Base: N,N-Diisopropylethylamine (DIEA).

-

Solvent: DMF (Peptide grade).

Synthesis Cycle (Fmoc-SPPS)

Perform the following cycle for each amino acid (Ile

Step 1: Swelling

-

Swell resin in DMF for 30 minutes prior to the first step.

Step 2: Deprotection (Fmoc Removal)

-

Reagent: 20% Piperidine in DMF (v/v).

-

Action: Treat resin for 5 minutes, drain, then treat with fresh solution for 15 minutes.

-

Validation: UV monitoring at 301 nm (dibenzofulvene adduct) indicates successful deprotection.

Step 3: Washing

-

Wash resin

with DMF to remove all traces of piperidine (crucial to prevent premature Fmoc removal of the incoming amino acid).

Step 4: Coupling

-

Stoichiometry: 4 eq. Fmoc-AA : 3.9 eq. HBTU : 8 eq. DIEA.

-

Time: 45–60 minutes at Room Temperature.

-

Special Note for Asn (Asparagine): Use Fmoc-Asn(Trt)-OH . Do not use base-free coupling for Asn; however, ensure the activation time is short (< 2 min) before adding to resin to minimize racemization.

-

Special Note for Arg (Arginine): Double coupling is recommended for Arg residues due to the bulky Pbf group and steric hindrance.

Step 5: Capping (Optional but Recommended)

-

Reagent: Acetic Anhydride / Pyridine / DMF.

-

Action: Caps unreacted amines to prevent deletion sequences.

Workflow Diagram

Figure 1: Standard Fmoc SPPS cycle optimized for Glicentin (62-69). Note the QC checkpoint using the Kaiser Test.

Cleavage and Isolation

The presence of two Arginine residues (Pbf protected) and three Asparagine residues (Trt protected) requires a cleavage cocktail with high scavenger capacity to prevent Pbf-alkylation of the Tryptophan (not present here) or re-attachment to the peptide chain.

Cleavage Cocktail (Reagent K derivative)

Use the following ratio (Total Vol: 10 mL per 1g resin):

-

TFA (Trifluoroacetic acid): 94%

-

TIS (Triisopropylsilane): 2.5% (Scavenger for Trt cations)

-

H₂O: 2.5% (Hydrolysis of side chains)

-

DODT (3,6-dioxa-1,8-octanedithiol): 1% (Optional, but helps if Met/Cys were present; here TIS/Water is usually sufficient, but Phenol can be added as an extra scavenger for Pbf).

Optimized Protocol:

-

Cool the cleavage cocktail to 0°C.

-

Time: Shake for 3 to 4 hours . (Standard 2 hours is often insufficient for complete removal of two Pbf groups).

-

Filter resin and precipitate filtrate into cold Diethyl Ether (-20°C).

-

Centrifuge (3000 rpm, 5 min) and wash pellet

with cold ether.

Purification and Analysis

Solubility Check

Dissolve the crude white pellet in 0.1% TFA in Water .

-

Observation: The peptide is highly polar (KRNRNNIA). It should dissolve instantly. If cloudy, sonicate. Do not add acetonitrile initially.

HPLC Purification Strategy

Since the peptide is very hydrophilic, it will elute early on a standard C18 column.

-

Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge), 5µm, 100Å.

-

Mobile Phase A: 0.1% TFA in H₂O.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: 0% B to 20% B over 30 minutes .

-

Note: A standard 5-95% gradient will cause the peptide to elute in the void volume or very quickly, leading to poor separation from salts. Start at 0% or 1% B.

-

Analytical Validation

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺: ~986.1 Da

-

Expected [M+2H]²⁺: ~493.5 Da

-

Look for +16 Da (Oxidation) or -18 Da (Aspartimide formation from Asn-Gly/Asn-Ser sequences, though less likely here with Asn-Ile).

-

-

UPLC/HPLC: Purity > 95% at 214 nm.

Purification Workflow Diagram

Figure 2: Purification workflow emphasizing low-organic start conditions for hydrophilic Glicentin (62-69).

Troubleshooting & Storage

| Issue | Probable Cause | Solution |

| Low Yield | Aggregation during synthesis | Use PEG-PS resin or heat (microwave) during coupling (50°C). |

| Incomplete Deprotection | Pbf groups on Arginine | Extend cleavage time to 4 hours; ensure fresh TFA. |

| Early Elution (HPLC) | Peptide is too polar | Use a C18-Aq (aqueous stable) column or start gradient at 0% B. |

| Aspartimide (+/- Mass) | Asn side reaction | Add 0.1M HOBt to the piperidine deprotection solution. |

Storage: Store lyophilized peptide at -20°C. Hygroscopic; allow vial to reach room temperature before opening to prevent water condensation.

References

-

UniProt Consortium. (2023). GCG - Pro-glucagon - Homo sapiens (Human).[10][11][12] UniProtKB - P01275.[10] [Link]

-

Holst, J. J. (2007). The physiology of glucagon-like peptide 1.[1][3][10][12][13][14] Physiological Reviews, 87(4), 1409-1439. [Link]

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[8][7][9][15] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]

Sources

- 1. Complete sequences of glucagon-like peptide-1 from human and pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oxfordreference.com [oxfordreference.com]

- 3. glucagon.com [glucagon.com]

- 4. annualreviews.org [annualreviews.org]

- 5. The primary structure of porcine glicentin (proglucagon) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The amino acid sequence of porcine glicentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. uniprot.org [uniprot.org]

- 11. Proglucagon - Wikipedia [en.wikipedia.org]

- 12. GCG glucagon [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

Investigating the Proglucagon C-Terminus: Cell-Based Binding Assays for Glicentin (62-69) / IP-1

Executive Summary & Biological Context

This application note details the experimental framework for characterizing the receptor binding properties of Glicentin (62-69) , biologically known as Intervening Peptide-1 (IP-1) .

The "62-69" Identity Crisis

Glicentin is a 69-amino acid Proglucagon-Derived Peptide (PGDP) secreted by intestinal L-cells. It contains the Glucagon sequence (33-61) extended by N-terminal and C-terminal regions.

-

Glicentin (62-69) / IP-1: The C-terminal octapeptide extension (Sequence: Phe-Val-Gln-Trp-Leu-Met-Asn-Thr).

Why Assay Glicentin (62-69)? While Glucagon (33-61) is the potent agonist for the Glucagon Receptor (GCGR), the presence of the (62-69) extension in Glicentin and Oxyntomodulin significantly modulates receptor affinity and signaling bias. Researchers assay this specific fragment to:

-

Determine Auto-Modulation: Test if IP-1 acts as a competitive antagonist or allosteric modulator of GCGR or GLP-1R.

-

Identify Cryptic Signaling: Investigate if IP-1 activates orphan GPCRs or modifies

-arrestin recruitment. -

Cleavage Profiling: Monitor the physiological breakdown of Glicentin into active Glucagon.

Pathway Visualization: Proglucagon Processing

The following diagram illustrates the specific location of the 62-69 fragment within the proglucagon architecture.

Caption: Schematic of Proglucagon processing showing the generation of Intervening Peptide-1 (IP-1), corresponding to residues 62-69.

Experimental Strategy: Overcoming Low Affinity

The Glicentin (62-69) fragment is expected to have low affinity or fast dissociation rates compared to full-length Glucagon. Standard radioligand binding assays (which require wash steps) often fail to detect such interactions because the ligand washes off before detection.

Recommended Approach:

-

Primary Binding Assay: NanoBRET™ Target Engagement (Promega) .

-

Rationale: This is a live-cell, equilibrium binding assay with no wash steps . It detects weak or transient interactions that wash-based assays miss.

-

-

Functional Validation: TR-FRET cAMP Assay (Revvity/Cisbio) .

-

Rationale: Determines if binding translates to G

s signaling (Agonism) or blocks Glucagon signaling (Antagonism).

-

Protocol A: NanoBRET™ Competitive Binding Assay

This protocol measures the ability of unlabeled Glicentin (62-69) to displace a fluorescent tracer from the Glucagon Receptor (GCGR).

Materials Required[1][3][4][5][6][7][8]

-

Cells: HEK293 stably expressing NanoLuc®-GCGR fusion protein.

-

Tracer: Fluorescent Glucagon Tracer (e.g., Glucagon-618).

-

Test Compound: Glicentin (62-69) peptide (Synthesis purity >95%).

-

Control: Unlabeled Glucagon (1-29).

-

Detection: BMG CLARIOstar or similar plate reader with BRET modules.

Step-by-Step Methodology

1. Cell Transfection & Plating (Day 1)

-

Transfect HEK293 cells with the NanoLuc-GCGR vector using FuGENE HD.

-

Dilute cells to

cells/mL in Opti-MEM (no phenol red) + 4% FBS. -

Plate 20 µL/well into white, non-binding 384-well plates.

-

Incubate 20–24 hours at 37°C, 5% CO

.

2. Tracer & Inhibitor Preparation (Day 2)

-

Tracer: Prepare the Fluorescent Glucagon Tracer at

the determined -

Glicentin (62-69): Prepare a serial dilution (10-point) in Opti-MEM. Start at high concentration (e.g., 100 µM) due to expected low affinity.

-

Substrate: Dilute NanoBRET™ Nano-Glo® Substrate 1:166 in Opti-MEM.

3. Assay Execution

-

Add Test Compound: Add 5 µL of the Glicentin (62-69) serial dilution to the cells.

-

Add Tracer: Immediately add 5 µL of the

Tracer solution. -

Equilibration: Mix plate on an orbital shaker (30 sec, 500 rpm). Incubate at room temperature for 60–90 minutes (equilibrium is crucial).

-

Add Substrate: Add 10 µL of the Nano-Glo® Substrate/Extracellular NanoLuc Inhibitor mix.

-

Read: Measure Donor emission (460 nm) and Acceptor emission (618 nm) within 10 minutes.

4. Data Analysis

-

Calculate MilliBRET units (mBU):

. -

Subtract background (no tracer control).

-

Plot mBU vs. log[Glicentin 62-69].

-

Fit to a "One-site competitive binding" model to determine

and

Protocol B: Functional cAMP Accumulation (Antagonist Mode)

Since Glicentin (62-69) is likely non-stimulatory on its own, this protocol tests its ability to inhibit Glucagon-induced cAMP.

Materials Required[1][3][4][5][6][7][8]

-

Kit: HTRF® cAMP Gs Dynamic Kit (Revvity) or LANCE® Ultra cAMP (PerkinElmer).

-

Cells: CHO-K1 overexpressing human GCGR.

-

Agonist: Glucagon (EC

concentration).

Step-by-Step Methodology

1. Cell Preparation

-

Harvest CHO-GCGR cells and resuspend in Stimulation Buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX).

-

Cell density: 2,000 cells/well (5 µL volume) in a 384-well low-volume white plate.

2. Compound Addition (Antagonist Mode)

-

Pre-incubation: Add 2.5 µL of Glicentin (62-69) at varying concentrations (1 nM – 100 µM).

-

Incubate for 15 minutes at Room Temperature (RT). This allows the fragment to occupy the receptor.

3. Stimulation

-

Add 2.5 µL of Glucagon at its EC

concentration (typically ~1 nM). -

Incubate for 30 minutes at RT.

4. Detection (HTRF)

-

Add 5 µL of cAMP-d2 (Acceptor).

-

Add 5 µL of Anti-cAMP-Cryptate (Donor).

-